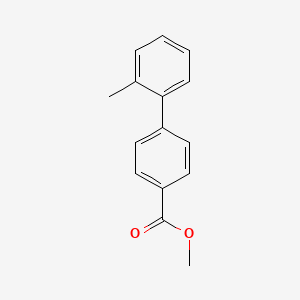













|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8].C([Li])(C)(C)C.[CH3:14][O:15][C:16](=[O:24])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1Br.[Cl-].C1(C)C=CC=CC=1[Zn+]>O1CCCC1.CCCCC.Cl[Ni](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:14][O:15][C:16]([C:17]1[CH:22]=[CH:21][C:20]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[CH3:8])=[CH:19][CH:18]=1)=[O:24] |f:3.4,^1:46,65|
|


|
Name
|
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC=C1)C
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCC
|
|
Name
|
tolylzinc chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C1(=C(C=CC=C1)[Zn+])C
|
|
Name
|
|
|
Quantity
|
58.71 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(C=CC=C1)Br)=O
|
|
Name
|
|
|
Quantity
|
8.93 g
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Ni]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 2 L three-necked 24/40 round-bottom flask equipped with a mechanical stirrer, a 500 mL constant pressure addition funnel with a nitrogen inlet at the top
|
|
Type
|
TEMPERATURE
|
|
Details
|
a septum was flame
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
|
Type
|
CUSTOM
|
|
Details
|
the cooling bath was removed
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred for 45 minutes
|
|
Duration
|
45 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
The dropping funnel was next charged with 409 mL (0.409 mol) of a 1.0M solution of zinc chloride in diethylether which
|
|
Type
|
ADDITION
|
|
Details
|
was added to the reaction mixture over a 20 minute period
|
|
Duration
|
20 min
|
|
Type
|
CUSTOM
|
|
Details
|
A separate 2 L three-necked 24/40 round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet
|
|
Type
|
TEMPERATURE
|
|
Details
|
a septum, was flame
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred an additional 45 minutes at room temperature
|
|
Duration
|
45 min
|
|
Type
|
CUSTOM
|
|
Details
|
most of the tetrahydrofuran was removed on a rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting oil was partitioned between ethyl acetate (500 mL) and water (300 mL)
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed successively with water, 5% hydrochloric acid, water, and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residual oil was purified on a Waters Prep 500 HPLC (2 silica packs)
|
|
Type
|
WASH
|
|
Details
|
eluted with 1.5% ethyl acetate-hexane in eleven
|
|
Type
|
CUSTOM
|
|
Details
|
separate
|
|
Type
|
ADDITION
|
|
Details
|
runs (mixed fractions recycled, 10 g per injection)
|
|
Type
|
CUSTOM
|
|
Details
|
The purified fractions were evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1=CC=C(C=C1)C1=C(C=CC=C1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 53.42 g | |
| YIELD: PERCENTYIELD | 74% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |